马西替尼
描述
Masitinib is a tyrosine kinase inhibitor that targets specific enzymes involved in the activation of various proteins through signal transduction cascades. It is primarily used in the treatment of mast cell tumors in animals, particularly dogs, and has shown potential in treating various human conditions, including cancer, neurodegenerative diseases, and inflammatory disorders .
科学研究应用
马西替尼具有广泛的科学研究应用:
化学: 用作研究酪氨酸激酶抑制剂的模型化合物。
生物学: 研究其对细胞信号通路和酶抑制的影响。
医学: 探索其治疗癌症、神经退行性疾病和炎症性疾病的潜力。
工业: 用于开发新的治疗剂和药物制剂 .
作用机制
马西替尼通过抑制酪氨酸激酶发挥作用,酪氨酸激酶是负责通过信号转导级联激活许多蛋白质的酶。具体而言,马西替尼靶向受体酪氨酸激酶 c-Kit,该激酶在几种类型的癌症中过表达或发生突变。 它还抑制其他激酶,例如血小板衍生生长因子受体、淋巴细胞特异性蛋白酪氨酸激酶、粘着斑激酶和成纤维细胞生长因子受体 3 .
生化分析
Biochemical Properties
Masitinib interacts with several enzymes and proteins. It inhibits tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades . Specifically, masitinib targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . It also inhibits the platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3), as well as CSF1R .
Cellular Effects
Masitinib has shown to have various effects on cells. It has potential neuroprotective effects by modulating key pathways implicated in neurodegeneration . It has been reported to inhibit certain kinases interfering with cell proliferation and survival, reduce neuroinflammation, and exhibit antioxidant activity . In breast cancer cells, masitinib promotes cell proliferation and cell invasion .
Molecular Mechanism
Masitinib exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine kinases, which are responsible for the activation of many proteins by signal transduction cascades . It targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . Masitinib forms highly stable and specific H-bond interactions with Mpro through its pyridine and aminothiazole rings .
Temporal Effects in Laboratory Settings
It has been reported that masitinib consistently demonstrated neuroprotective properties in various studies
Metabolic Pathways
Masitinib is involved in several metabolic pathways. Phase I metabolic reactions of masitinib include reduction, demethylation, hydroxylation, oxidative deamination, oxidation, and N-oxide formation . Phase II metabolic pathways involve the direct conjugation of masitinib, N-demethyl metabolites, and oxidative metabolites with glucuronic acid .
Transport and Distribution
Masitinib interacts with organic cation transporters (OCT and Multidrug and Toxin Extrusion proteins—MATE-) . It has been indicated that OCT1 and hOCT2 are especially potent masitinib translocators across cell membranes .
Subcellular Localization
It is known that masitinib is mainly detected in the cytoplasm of MDA-MB-231 breast cancer cells
准备方法
合成路线和反应条件
马西替尼通过多步过程合成,涉及关键中间体的形成。合成通常从制备4-甲基-3-硝基苯甲酸开始,该物质经过一系列反应,包括硝化、还原和与噻唑衍生物偶联。
工业生产方法
马西替尼的工业生产涉及优化合成路线以进行大规模生产。 这包括使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的均匀性和纯度 .
化学反应分析
反应类型
马西替尼经历各种化学反应,包括:
氧化: 马西替尼可以被氧化形成亚砜和砜。
还原: 还原反应可以将硝基转化为胺。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化锂铝和钯碳之类的还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
形成的主要产物
相似化合物的比较
类似化合物
伊马替尼: 另一种用于癌症治疗的酪氨酸激酶抑制剂。
达沙替尼: 具有更广泛活性谱的多靶点激酶抑制剂。
马西替尼的独特性
马西替尼的独特性在于其对 c-Kit 的高选择性和其抑制有限数量的激酶的能力,而不影响那些与已知毒性相关的激酶。 这种选择性抑制谱表明与其他酪氨酸激酶抑制剂相比具有更好的安全性 .
属性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEOLQLKVOPQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000207 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790299-79-5 | |
Record name | Masitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790299-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Masitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Masitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11526 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MASITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of Masitinib?
A1: Masitinib is a tyrosine kinase inhibitor that primarily targets wild-type and mutant forms of c-Kit, as well as platelet-derived growth factor receptors alpha and beta (PDGFRα/β), and Lyn kinase. [, , , , , ]
Q2: How does Masitinib interact with its target kinases?
A2: Masitinib acts as a competitive inhibitor of ATP for the ATP-binding site on its target kinases. [, , ] Molecular modeling suggests that Masitinib binds within the transmembrane region of a homology-modeled human ABCG2 transporter. []
Q3: What are the downstream effects of Masitinib's kinase inhibition?
A3: Masitinib's inhibition of c-Kit, PDGFRα/β, and Lyn leads to a variety of downstream effects, including:
- Inhibition of mast cell proliferation, differentiation, degranulation, and migration [, , ]
- Reduced release of pro-tumoral and pro-inflammatory cytokines from mast cells [, ]
- Modulation of macrophage polarization towards an anti-tumoral phenotype [, ]
- Inhibition of tumor cell proliferation and induction of apoptosis in various cancers [, , , , , , ]
- Reduced neuroinflammation and neuroprotection in models of neurodegenerative diseases [, , ]
- Amelioration of airway inflammation and improved lung mechanics in asthma models []
- Reduced vascular leakage in models of diabetic retinopathy []
Q4: Does Masitinib exhibit any activity against other targets?
A4: While Masitinib is highly selective for c-Kit, PDGFRα/β, and Lyn, it also demonstrates weaker inhibition of fibroblast growth factor receptor 3 (FGFR3) and the intracellular kinase Fyn. [, ] Additionally, Masitinib has been shown to inhibit the main protease (3CLpro) of several coronaviruses, including SARS-CoV-2. []
Q5: What is the route of administration for Masitinib?
A8: Masitinib is typically administered orally. [, , , ]
Q6: How is Masitinib absorbed and distributed in the body?
A9: Masitinib demonstrates good oral bioavailability. [, ] Pharmacokinetic modeling suggests a large volume of distribution, indicating extensive tissue diffusion. []
Q7: What are the primary routes of Masitinib metabolism and excretion?
A10: Masitinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8, with minor contributions from CYP3A5 and CYP2D6. [, ] The primary metabolite is N-desmethyl Masitinib. []
Q8: Are there any known drug interactions with Masitinib?
A11: As Masitinib is primarily metabolized by CYP enzymes, co-administration with drugs that inhibit or induce these enzymes could lead to altered Masitinib exposure. []
Q9: Does Masitinib interact with drug transporters?
A12: Yes, Masitinib interacts with organic cation transporters (OCTs), particularly OCT1 and hOCT2, which facilitate its transport across cell membranes. []
Q10: What in vitro models have been used to study the efficacy of Masitinib?
A13: A variety of human and canine cancer cell lines have been used to assess Masitinib's anti-proliferative and pro-apoptotic effects, including pancreatic cancer, melanoma, mast cell tumor, hemangiosarcoma, osteosarcoma, and prostate cancer cell lines. [, , , , , , ]
Q11: What in vivo models have been used to study the efficacy of Masitinib?
A11: Masitinib efficacy has been demonstrated in various animal models:
- Mouse models of pancreatic cancer, melanoma, and Alzheimer's disease [, , , ]
- Rat model of diabetic retinopathy []
- Canine models of mast cell tumors, atopic dermatitis, and pulmonary hypertension [, , ]
- Feline models of allergic asthma and injection-site sarcoma [, ]
Q12: Has Masitinib been evaluated in clinical trials?
A12: Yes, Masitinib has been evaluated in clinical trials for various indications in both human and veterinary medicine. Positive phase II and III clinical trial results have been reported for:
- Canine mast cell tumors [, , ]
- Canine atopic dermatitis []
- Human amyotrophic lateral sclerosis []
- Human progressive forms of multiple sclerosis []
- Human severe asthma []
Q13: Are there any known mechanisms of resistance to Masitinib?
A13: While Masitinib has shown promise in treating various diseases, resistance can develop, potentially through mechanisms such as:
- Mutations in target kinases that reduce Masitinib binding affinity []
- Upregulation of alternative signaling pathways that bypass the inhibited kinases []
- Increased expression of drug efflux transporters that reduce intracellular Masitinib concentrations [, ]
Q14: What is the safety profile of Masitinib?
A17: Masitinib has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [, ] The most common adverse events reported include:
- Gastrointestinal disturbances, such as diarrhea, vomiting, and nausea [, , ]
- Skin reactions, such as rash [, ]
- Hematologic abnormalities, such as neutropenia and proteinuria [, , ]
Q15: Are there any specific drug delivery strategies being explored for Masitinib?
A15: While the research papers primarily focus on Masitinib's oral administration, further research could explore targeted drug delivery approaches to enhance its efficacy and minimize potential side effects.
Q16: Are there any known biomarkers for predicting Masitinib efficacy or toxicity?
A19: Research suggests that tumor response at 6 months during Masitinib treatment could be a strong predictor of long-term survival in dogs with mast cell tumors. [] Additionally, mutations in c-Kit exon 11 have been associated with better treatment outcomes in dogs with mast cell tumors treated with Masitinib. []
Q17: What analytical methods are commonly used for Masitinib characterization and quantification?
A20: While not explicitly detailed in the provided research, common analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are likely employed for Masitinib's analysis in biological samples. [, ]
Q18: What quality control measures are in place for Masitinib development and manufacturing?
A21: As a drug approved for use in both human and veterinary medicine, Masitinib's development and manufacturing processes adhere to stringent quality control standards to ensure its consistency, safety, and efficacy. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。